molecular formula C8H8F2O2 B1601719 1,5-Difluoro-2,4-dimethoxybenzene CAS No. 79069-70-8

1,5-Difluoro-2,4-dimethoxybenzene

Cat. No. B1601719
CAS RN: 79069-70-8
M. Wt: 174.14 g/mol
InChI Key: INATUVGKCBFRFJ-UHFFFAOYSA-N
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Description

1,5-Difluoro-2,4-dimethoxybenzene, also known as 1,5-DFDM, is a compound with a wide range of applications in organic chemistry and materials science. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers. In addition, 1,5-DFDM has been studied for its potential applications in biochemistry, as it has been demonstrated to possess physiological and biochemical effects on cells.

Scientific Research Applications

Organic Synthesis and Ligand Properties

1,4-Bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their P-oxides demonstrate interesting syntheses, structures, ligating, and electronic properties. Reactions involving 1,4-difluoro-2,5-dimethoxybenzene have led to the generation of compounds that exhibit binucleating properties, facilitating the formation of bimetallic complexes. These findings are essential for understanding the electronic and structural implications of fluorine substituents in organometallic complexes and could inform the design of new ligands in catalysis (Pignotti et al., 2008).

Materials Science

Fluorinated benzenes, such as 1,5-Difluoro-2,4-dimethoxybenzene, have seen increasing application in materials science, particularly as solvents and reagents in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine atoms imparts unique electronic properties to these compounds, making them valuable for the development of non-coordinating solvents or as ligands that are readily displaced, which is crucial for catalytic processes (Pike et al., 2017).

Photocatalysis

The photocatalyzed oxidation of benzylic compounds, in the presence of 1,2,4,5-tetracyanobenzene and Selectfluor, offers a synthetically efficient route to access benzylic fluorides. This process, which is mild, metal-free, and utilizes inexpensive reagents, underscores the potential of using fluorinated benzenes in photocatalytic applications to achieve electron-deficient and otherwise inaccessible fluorinated products (Bloom et al., 2014).

Electrochemical Applications

1,4-Difluoro-2,5-dimethoxybenzene serves as a novel precursor for benzyne-furan Diels-Alder reactions, opening pathways to highly substituted anthracenols. This application demonstrates the compound's utility in facilitating complex organic reactions, which can be further explored for developing advanced materials and chemical synthesis methods (Morton & Barrett, 2005).

properties

IUPAC Name

1,5-difluoro-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INATUVGKCBFRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508470
Record name 1,5-Difluoro-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Difluoro-2,4-dimethoxybenzene

CAS RN

79069-70-8
Record name 1,5-Difluoro-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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